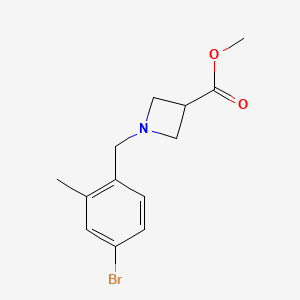
Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
Métodos De Preparación
The synthesis of Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using a brominating agent such as phosphorus tribromide (PBr3) to yield 5-bromo-2-methoxybenzyl bromide.
Azetidine Formation: The brominated intermediate is then reacted with azetidine-3-carboxylic acid in the presence of a base, such as sodium hydride (NaH), to form the azetidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid (H2SO4), to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for the treatment of various diseases.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Methyl 1-(5-bromo-2-methoxybenzyl)azetidine-3-carboxylate can be compared with other azetidine derivatives, such as:
Methyl 1-(2-methoxybenzyl)azetidine-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl 1-(5-chloro-2-methoxybenzyl)azetidine-3-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
methyl 1-[(5-bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-12-4-3-11(14)5-9(12)6-15-7-10(8-15)13(16)18-2/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOZSNWTUJLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-[(4-bromophenyl)methyl]azetidine-3-carboxylate](/img/structure/B8171840.png)









